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molecular formula C3H4N2O3S B8700236 1H-Pyrazole-4-sulfonic acid CAS No. 438630-65-0

1H-Pyrazole-4-sulfonic acid

Cat. No. B8700236
M. Wt: 148.14 g/mol
InChI Key: XGCDCDCJNZFVSH-UHFFFAOYSA-N
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Patent
US07214694B2

Procedure details

A mixture of 1H-pyrazole-4-sulfonic acid (J. Am. Chem. Soc.; 1955, 77, 6532) (1.0 g, 4.0 mmol) and phosphorous pentachloride (1.6 g, 7.7 mmol) were heated up to 180° C. over the period of an hour. The mixture began to reflux but not fully molten. The reaction mixture was cooled to 130° C. and toluene (5 ml) was added and allowed to cool to room temperature with stirring. The white solid was filtered off. The filtrate solvent was removed under reduced pressure and azeotroped with toluene and DCM to afford the title compound as a colourless oil and impure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([S:6]([OH:9])(=O)=[O:7])[CH:3]=[N:2]1.P(Cl)(Cl)(Cl)(Cl)[Cl:11]>C1(C)C=CC=CC=1>[NH:1]1[CH:5]=[C:4]([S:6]([Cl:11])(=[O:9])=[O:7])[CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CC(=C1)S(=O)(=O)O
Name
Quantity
1.6 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene and DCM

Outcomes

Product
Name
Type
product
Smiles
N1N=CC(=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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